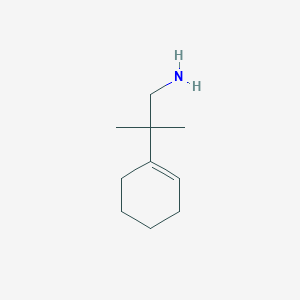2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine
CAS No.: 1598255-56-1
Cat. No.: VC2868891
Molecular Formula: C10H19N
Molecular Weight: 153.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1598255-56-1 |
|---|---|
| Molecular Formula | C10H19N |
| Molecular Weight | 153.26 g/mol |
| IUPAC Name | 2-(cyclohexen-1-yl)-2-methylpropan-1-amine |
| Standard InChI | InChI=1S/C10H19N/c1-10(2,8-11)9-6-4-3-5-7-9/h6H,3-5,7-8,11H2,1-2H3 |
| Standard InChI Key | RZJMYHBPPLVNJK-UHFFFAOYSA-N |
| SMILES | CC(C)(CN)C1=CCCCC1 |
| Canonical SMILES | CC(C)(CN)C1=CCCCC1 |
Introduction
Chemical Structure and Properties
Structural Features
2-(Cyclohex-1-en-1-yl)-2-methylpropan-1-amine contains three key structural components: a cyclohexene ring, a quaternary carbon center, and a primary amine functionality. The quaternary carbon serves as a junction between the cyclohexene ring and the aminomethyl group, with two methyl substituents completing its tetrahedral geometry. The cyclohexene ring introduces conformational complexity to the molecule, while the primary amine group provides a reactive site for various chemical transformations .
Synthesis Methods
General Synthetic Approaches
Several methods can be employed for the synthesis of 2-(cyclohex-1-en-1-yl)-2-methylpropan-1-amine, drawing from established protocols for similar compounds. One potential synthetic route involves the addition of cyclohexenyl organometallic reagents to ketimines derived from acetone, followed by reduction. Alternative approaches may utilize reductive amination or modified Ritter reactions .
Specific Synthetic Pathways
A practical synthetic approach might involve:
-
Formation of 2-(cyclohex-1-en-1-yl)-2-methylpropan-2-ol through Grignard reaction between cyclohex-1-enylmagnesium bromide and acetone
-
Conversion of the tertiary alcohol to the corresponding azide via substitution reactions
-
Reduction of the azide to the primary amine using appropriate reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogenation catalysts
This synthetic pathway is analogous to methods used for structurally related amines. The synthesis might benefit from recent advances in transition metal-catalyzed transformations described for similar cycloalkenyl-substituted compounds .
Analytical Characterization
NMR Spectroscopy
While specific NMR data for 2-(cyclohex-1-en-1-yl)-2-methylpropan-1-amine is limited in the available literature, predicted spectral features can be inferred based on its structure and comparison with related compounds:
¹H NMR (predicted): The spectrum would likely display signals for:
-
Vinyl proton of the cyclohexene ring (δ ~5.5-5.8 ppm)
-
Methylene protons of the cyclohexene ring (δ ~1.5-2.2 ppm)
-
Methyl groups attached to the quaternary carbon (δ ~0.8-1.1 ppm, 6H, singlet)
-
Methylene group adjacent to the amine (δ ~2.5-2.8 ppm, 2H, singlet)
-
Amine protons (δ ~1.0-1.5 ppm, 2H, broad singlet)
¹³C NMR (predicted): Expected signals would include:
-
Vinyl carbons of the cyclohexene ring (δ ~125-140 ppm)
-
Quaternary carbon (δ ~40-45 ppm)
-
Methyl carbons (δ ~25-30 ppm)
-
Aminomethyl carbon (δ ~50-55 ppm)
-
Cyclohexene methylene carbons (δ ~20-30 ppm)
Mass Spectrometry
Mass spectrometric analysis would be expected to show a molecular ion peak at m/z 153, corresponding to the molecular formula C₁₀H₁₉N. Fragmentation patterns would likely include loss of ammonia (M-17), cleavage adjacent to the quaternary carbon, and fragmentation of the cyclohexene ring .
Infrared Spectroscopy
Characteristic IR absorption bands would include:
-
N-H stretching vibrations (~3300-3500 cm⁻¹)
-
C-H stretching of methyl and methylene groups (~2850-2950 cm⁻¹)
-
C=C stretching of the cyclohexene ring (~1650-1680 cm⁻¹)
-
C-N stretching (~1050-1200 cm⁻¹)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume